molecular formula C6H5ClFNO B581401 2-Amino-5-chloro-4-fluorophenol CAS No. 1191063-34-9

2-Amino-5-chloro-4-fluorophenol

Cat. No.: B581401
CAS No.: 1191063-34-9
M. Wt: 161.56
InChI Key: MYRPTNASDXYIQM-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-chloro-4-fluorophenol can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound are typically based on the above synthetic routes, with optimizations for large-scale production. These methods often involve the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include strong bases such as sodium hydroxide or potassium tert-butoxide.

    Condensation Reactions: Reagents like acetylferrocene and conditions such as reflux in ethanol are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-fluorophenol involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is known to induce lipid peroxidation and deplete renal glutathione in vitro .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorophenol
  • 2-Amino-4-fluorophenol
  • 5-Amino-2-chloro-4-fluorophenol

Uniqueness

2-Amino-5-chloro-4-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of substituents can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-amino-5-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPTNASDXYIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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